

2,2'-Ethylenedioxydiphenol CAS 20115-81-5 properties

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Compound of Interest

Compound Name: 2,2'-Ethylenedioxydiphenol

Cat. No.: B1336020

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An In-depth Technical Guide on **2,2'-Ethylenedioxydiphenol** (CAS 20115-81-5)

This technical guide provides a comprehensive overview of the core properties, predicted spectroscopic characteristics, and potential applications of **2,2'-Ethylenedioxydiphenol**, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Computed Properties

2,2'-Ethylenedioxydiphenol, also known as 1,2-Bis(2-hydroxyphenoxy)ethane, is a symmetrical aromatic compound.^[1] Its core structure consists of two phenol rings linked by an ethylene glycol diether bridge.

General and Physicochemical Properties

The known physicochemical properties of **2,2'-Ethylenedioxydiphenol** are summarized in the table below. It is typically available as a white to light-colored crystalline powder.^{[2][3]} Safety data indicates that it is an irritant to the skin and eyes.^{[2][4]}

Property	Value	Source(s)
CAS Number	20115-81-5	[1][5]
Molecular Formula	C ₁₄ H ₁₄ O ₄	[1][4]
Molecular Weight	246.26 g/mol	[1][4]
Appearance	White to Light yellow to Light orange powder to crystal	[2][3]
Purity	>98.0% (GC)	[2][3]
Melting Point	123 °C (literature)	[6]
Chemical Stability	Stable under normal conditions.	

Note: The melting point is reported by one supplier; however, other major suppliers state this data is unavailable.[7] This value should be used with caution and verified experimentally.

Computed Properties

Computational models provide further insight into the molecular characteristics of **2,2'-Ethylenedioxydiphenol**. These properties are valuable for predicting its behavior in various chemical and biological systems.

Property	Value	Source(s)
IUPAC Name	2-[2-(2-hydroxyphenoxy)ethoxy]pheno l	[4]
Synonyms	1,2-Bis(2-hydroxyphenoxy)ethane, Ethylene Glycol Bis(2-hydroxyphenyl) Ether	[2]
XLogP3	2.8	[4]
Topological Polar Surface Area	58.9 Å ²	[4]
Exact Mass	246.08920892 Da	[4]
Monoisotopic Mass	246.08920892 Da	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	4	[4]
Rotatable Bond Count	5	[4]

Experimental Protocols

While no specific, published experimental protocols for the synthesis of **2,2'-Ethylenedioxydiphenol** were identified in the literature search, a standard and reliable method can be proposed based on the Williamson ether synthesis. This approach is widely used for preparing diaryl ethers from phenols and alkyl halides.

Proposed Synthesis Protocol

This protocol describes the synthesis of **2,2'-Ethylenedioxydiphenol** from catechol (pyrocatechol) and 1,2-dichloroethane. A similar procedure has been documented for the synthesis of related bis-phenoxy compounds.[8]

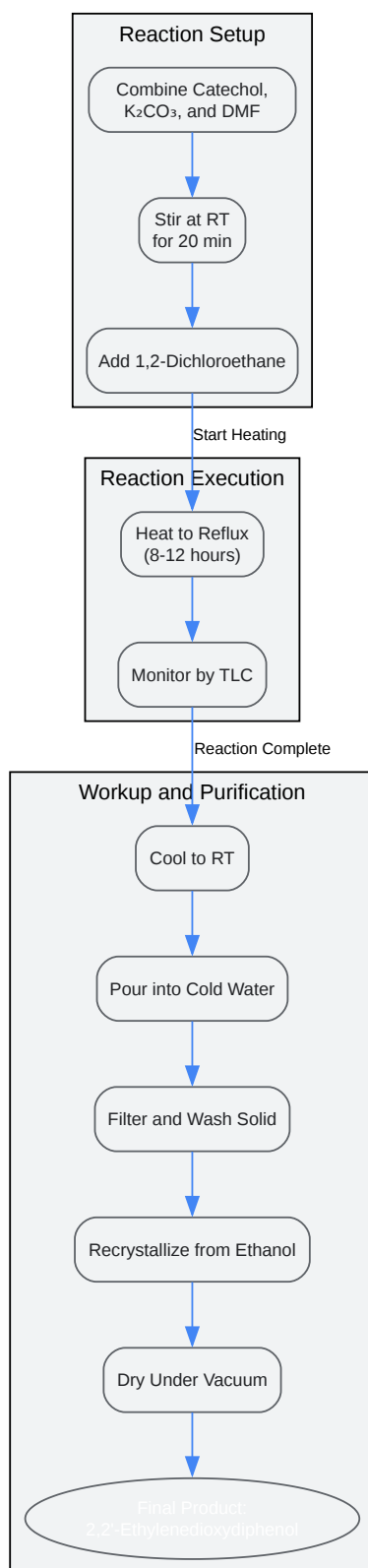
Reaction: $2 \text{ C}_6\text{H}_4(\text{OH})_2 + \text{ClCH}_2\text{CH}_2\text{Cl} + 2 \text{ K}_2\text{CO}_3 \rightarrow \text{C}_{14}\text{H}_{14}\text{O}_4 + 2 \text{ KCl} + 2 \text{ KHCO}_3$

Materials:

- Catechol (2 equivalents)
- 1,2-Dichloroethane (1 equivalent)
- Anhydrous Potassium Carbonate (K_2CO_3 , 2.2 equivalents)
- Dimethylformamide (DMF), anhydrous

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add catechol, anhydrous potassium carbonate, and anhydrous DMF.
- Stir the mixture at room temperature for 20 minutes to ensure homogeneity.
- Slowly add 1,2-dichloroethane to the mixture.
- Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 8-12 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.
- Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
- Dry the purified crystals under vacuum to yield **2,2'-Ethylenedioxydiphenol**.



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Proposed workflow for the synthesis of **2,2'-Ethylenedioxydiphenol**.

Predicted Spectroscopic Data

No experimental spectra for **2,2'-Ethylenedioxydiphenol** are readily available. The following data are predicted based on the known spectral characteristics of phenols, ethers, and data from the closely related analogue, 1,2-bis(2-methoxyphenoxy)ethane.[9]

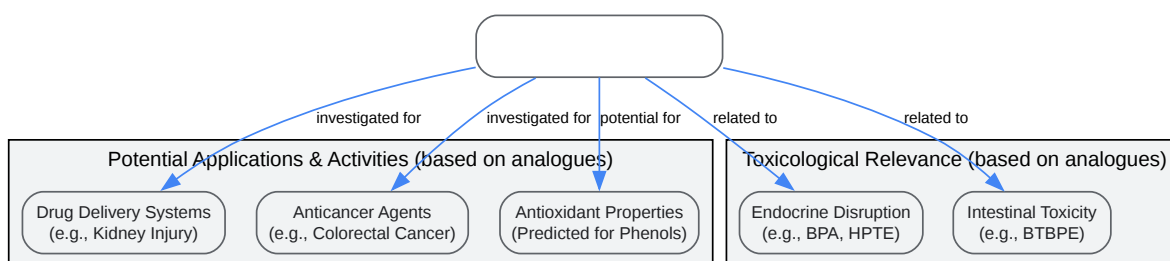
Technique	Predicted Signals / Peaks
¹ H NMR	~6.8-7.2 ppm (m, 8H, Ar-H), ~4.3 ppm (s, 4H, -O-CH ₂ -CH ₂ -O-), ~5.0-6.0 ppm (br s, 2H, Ar-OH)
¹³ C NMR	~148 ppm (Ar-C-O), ~145 ppm (Ar-C-OH), ~115-125 ppm (Ar-C-H), ~70 ppm (-O-CH ₂ -CH ₂ -O-)
FT-IR (cm ⁻¹)	~3300-3500 (br, O-H stretch), ~3000-3100 (Ar C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1500, ~1600 (Ar C=C stretch), ~1250 (Ar-O stretch, ether)
Mass Spec. (EI)	Predicted [M] ⁺ at m/z = 246. Fragment ions may appear at m/z = 137 (cleavage of ether bond), m/z = 123 (loss of CH ₂ O), and m/z = 109 (hydroxytropylium ion).

Biological Activity and Drug Development Context

While no specific biological activity or drug development applications have been published for **2,2'-Ethylenedioxydiphenol**, its structural class—bis-phenoxy alkanes and related bisphenols—is of significant interest in pharmacology and toxicology.

Compounds sharing the bis-phenoxy ethane core are being investigated for a range of biological effects. For instance, derivatives have been incorporated into nanoparticles for targeted drug delivery in acute kidney injury[10] and have been studied for their potential as anticancer agents.[11] Conversely, other structurally related compounds, such as certain brominated flame retardants and bisphenol A (BPA), are known endocrine disruptors and can exhibit toxicity, highlighting the potent bioactivity of this chemical scaffold.[12][13][14]

The presence of two phenol groups suggests potential antioxidant activity, a common feature of polyphenolic compounds. The ethylene dioxy linker provides a specific spatial arrangement and conformational flexibility that could be exploited in the design of ligands for various biological targets. Given the documented activities of its analogues, **2,2'-Ethylenedioxydiphenol** represents a scaffold with potential for further investigation in drug discovery programs.



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Logical relationships of the bis-phenoxy ethane scaffold to documented biological activities.

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